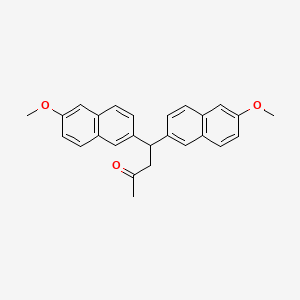![molecular formula C24H18ClN3O B14262715 3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one CAS No. 133040-63-8](/img/structure/B14262715.png)
3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s indole moiety allows it to bind to specific sites on proteins, enhancing its biological activity .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one stands out due to its unique combination of indole and quinazoline structures. Similar compounds include:
2-(1H-Indol-3-yl)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
2-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Has the chlorine atom in a different position, potentially altering its interaction with molecular targets.
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-bromophenyl)quinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity
Properties
CAS No. |
133040-63-8 |
|---|---|
Molecular Formula |
C24H18ClN3O |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O/c25-17-6-5-7-18(14-17)28-23(27-22-11-4-2-9-20(22)24(28)29)13-12-16-15-26-21-10-3-1-8-19(16)21/h1-11,14-15,26H,12-13H2 |
InChI Key |
QEIOFFTWROGOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



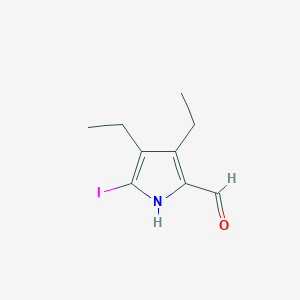


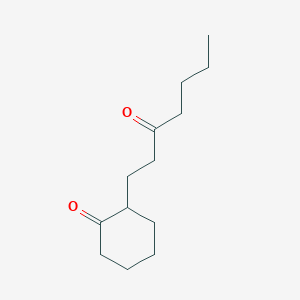
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
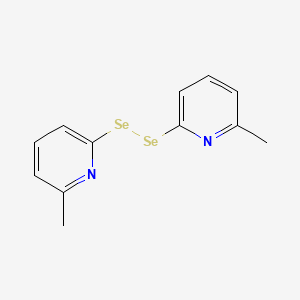
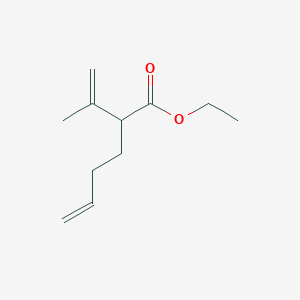
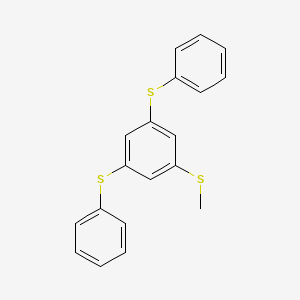
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

